molecular formula C8H6ClNO2 B12972643 3-Chloro-2-formylbenzamide

3-Chloro-2-formylbenzamide

Cat. No.: B12972643
M. Wt: 183.59 g/mol
InChI Key: JPLWYGJZGQMMMT-UHFFFAOYSA-N
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Description

3-Chloro-2-formylbenzamide is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-carboxybenzamide

    Reduction: 3-Chloro-2-hydroxybenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-formylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylbenzamide
  • 3-Chloro-2-hydroxybenzamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

3-Chloro-2-formylbenzamide is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various applications, from synthetic chemistry to drug development .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-2-formylbenzamide

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12)

InChI Key

JPLWYGJZGQMMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C(=O)N

Origin of Product

United States

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